DDAO

Catalog No.
S532570
CAS No.
1643-20-5
M.F
C14H31NO
M. Wt
229.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DDAO

CAS Number

1643-20-5

Product Name

DDAO

IUPAC Name

N,N-dimethyldodecan-1-amine oxide

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

InChI

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3

InChI Key

SYELZBGXAIXKHU-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 190,000 mg/L at 25 °C

Synonyms

Ammonyx LO, DDAO, dodecyldimethylamine N-oxide, dodecyldimethylamine oxide, hexyldimethylamine oxide, lauryldimethylamine oxide, LDAO, N,N-dimethyldodecyclamine N-oxide, N,N-dimethyldodecylamine-N-oxide, N-dodecyl-N,N-dimethylamine N-oxide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]

The exact mass of the compound Lauramine oxide is 229.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190,000 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of tertiary amine oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

N,N-Dimethyldodecylamine N-oxide (DDAO, also known as LDAO, CAS 1643-20-5) is a zwitterionic detergent widely utilized in the solubilization, purification, and structural characterization of integral membrane proteins. Featuring a 12-carbon alkyl chain and a highly polar amine oxide headgroup, DDAO provides a critical balance of membrane-disrupting strength and protein-stabilizing mildness. It is particularly valued in structural biology workflows—including X-ray crystallography and solution-state NMR—due to its ability to form compact, homogeneous micelles that do not excessively mask the protein surface. For procurement professionals and structural biologists, specifying high-purity, low-peroxide DDAO is essential to ensure reproducible critical micelle concentration (CMC) behavior and to prevent oxidative damage to sensitive protein targets during extended purification protocols [1].

Substituting DDAO with generic non-ionic detergents (like Triton X-100) or harsher anionic surfactants (like SDS) fundamentally alters the thermodynamics of protein-detergent complexes, routinely leading to workflow failures. Unlike Triton X-100, which possesses a bulky, UV-absorbing aromatic ring that interferes with downstream protein quantification, DDAO is UV-transparent and forms significantly smaller micelles. Furthermore, replacing DDAO with the industry-standard n-Dodecyl-β-D-maltoside (DDM) can hinder structural analysis; DDM's massive micelle size (~70-74 kDa) limits the tumbling rate required for high-resolution NMR and can obstruct crystal lattice formation. Finally, utilizing industrial-grade lauryl dimethylamine oxide instead of strictly controlled, high-purity DDAO introduces trace amines and peroxides that irreversibly denature sensitive membrane proteins and disrupt the precise CMC (~1-2 mM) required for controlled dialysis and reconstitution[1].

Minimized Micelle Size for Enhanced NMR and Crystallography Resolution

Multi-angle laser light scattering (MALLS) and size-exclusion chromatography demonstrate that DDAO forms highly compact micelles with a molecular weight of approximately 17-22 kDa. In direct contrast, the widely used non-ionic detergent DDM forms massive micelles of 70-74 kDa under similar buffer conditions. This nearly 3.5-fold reduction in micelle size translates to a significantly smaller detergent belt surrounding the target membrane protein [1].

Evidence DimensionMicelle Molecular Weight
Target Compound DataDDAO: ~17-22 kDa
Comparator Or BaselineDDM: ~70-74 kDa
Quantified Difference~3.5-fold smaller micelle size for DDAO
ConditionsAqueous buffer (25 mM Tris pH 8.0, 100 mM NaCl)

A smaller micelle size enables faster molecular tumbling for high-resolution solution NMR and reduces steric hindrance during 3D crystal lattice formation, making DDAO a superior choice for structural determination.

Optimized CMC for Efficient Detergent Removal and Reconstitution

DDAO exhibits a Critical Micelle Concentration (CMC) of approximately 1-2 mM (0.023% w/v) in standard aqueous solutions. This intermediate CMC is significantly higher than that of DDM (~0.17 mM), meaning that DDAO exists in a more dynamic equilibrium with its monomeric form. Consequently, DDAO can be efficiently removed or exchanged via standard dialysis protocols, whereas DDM requires specialized bio-beads or extended chromatography steps for removal .

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataDDAO: ~1-2 mM
Comparator Or BaselineDDM: ~0.17 mM
Quantified DifferenceDDAO has a ~6-10x higher CMC than DDM
ConditionsStandard aqueous biochemical buffers

The higher CMC of DDAO streamlines downstream processing, allowing researchers to easily remove the detergent for liposome reconstitution or exchange it for alternative membrane mimetics.

Aromatic-Free Structure for Interference-Free Protein Quantification

Unlike Triton X-100, which contains an aromatic phenol group that strongly absorbs UV light at 280 nm, DDAO is completely aliphatic and UV-transparent. When monitoring protein elution profiles via size-exclusion chromatography or determining final protein yields, Triton X-100 creates a massive background signal that masks the target protein's absorbance. DDAO allows for direct, accurate A280 measurements using standard extinction coefficients without requiring secondary colorimetric assays [1].

Evidence DimensionUV Absorbance at 280 nm
Target Compound DataDDAO: Transparent (No background interference)
Comparator Or BaselineTriton X-100: High background absorbance at 280 nm
Quantified DifferenceComplete elimination of A280 background interference
ConditionsSpectrophotometric protein quantification during chromatography

UV transparency eliminates the need for secondary protein quantification assays, saving time and preserving precious membrane protein samples during preparative workflows.

Superior Refolding Yields for Specific Integral Membrane Proteins

Recent optimized protocols for the production of the voltage-dependent anion channel (VDAC1) from E. coli inclusion bodies compared multiple detergents for the refolding step. The data indicated that refolding VDAC1 in DDAO resulted in substantially higher yields of functional, monomeric protein compared to refolding in DDM. The specific zwitterionic nature of DDAO provides an optimal energetic environment for the native folding trajectory of certain beta-barrel membrane proteins[1].

Evidence DimensionYield of properly folded monomeric membrane protein
Target Compound DataDDAO: High yield of functional monomer
Comparator Or BaselineDDM: Lower yields with increased aggregation
Quantified DifferenceDDAO provides superior recovery of monomeric VDAC1
ConditionsRefolding of VDAC1 from E. coli inclusion bodies

Maximizing refolding yield directly reduces fermentation scale requirements and lowers the overall cost per milligram of purified functional membrane protein.

High-Resolution Solution NMR of Membrane Proteins

Because DDAO forms compact ~17-22 kDa micelles (unlike the ~70 kDa micelles of DDM), it minimizes the detergent belt size. This allows for faster molecular tumbling rates, which is a strict prerequisite for obtaining sharp, high-resolution solution NMR spectra of integral membrane proteins [1].

X-ray Crystallography of Membrane Protein Complexes

The small micelle size of DDAO reduces steric hindrance between protein molecules in solution, facilitating the tight molecular packing required for high-quality 3D crystal lattice formation. It is frequently selected when DDM fails to yield diffracting crystals [1].

Reconstitution into Liposomes or Nanodiscs

DDAO’s intermediate CMC of 1-2 mM allows it to be rapidly and efficiently removed via dialysis. This makes it an ideal solubilization agent for workflows that ultimately require the target protein to be reconstituted into detergent-free lipid bilayers or SMA nanodiscs[1].

Preparative-Scale Refolding from Inclusion Bodies

For specific beta-barrel proteins such as VDAC1, DDAO provides a superior energetic environment for refolding compared to DDM, yielding significantly higher quantities of functional monomeric protein and improving overall process efficiency [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dimethyldodecylamine-n-oxide is a crystalline solid.
Liquid
Highly hygroscopic solid; [HSDB]

Color/Form

Very hygroscopic needles from dry toluene.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

229.240564612 Da

Monoisotopic Mass

229.240564612 Da

Heavy Atom Count

16

LogP

log Kow = 4.67 (est)

Decomposition

When heated to decomposition it emits very toxic fumes of /chloride, ammonium, and nitrogen oxides./

Appearance

Solid powder

Melting Point

266 to 268 °F (NTP, 1992)
130.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4F6FC4MI8W

GHS Hazard Statements

Aggregated GHS information provided by 1175 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 1175 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 1143 of 1175 companies with hazard statement code(s):;
H302 (25.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (15.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (59.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (38.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Vapor Pressure

0.00000006 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1643-20-5

Absorption Distribution and Excretion

(1-Dodecyl-14C)lauramine oxide (10 mg with 100 uCi of 14C) was applied to the skin of two humans to study cutaneous absorption and metabolism of lauramine oxide. Ninety-two percent of the applied radioactivity was recovered from the skin of the test subjects 8 hr after dosing, and 0.1 and 0.23% of the radioactivity was recovered from the excretion products of the test subjects. The stratum corneum contained <0.2% of the applied dose.
Oral administration of a solution containing 50 mg (1-dodecyl-14C)lauramine oxide (100 uCi of 14C) to two humans resulted in excretion patterns of radioactivity similar to that of the other species studied. Fifty percent and 37% of the radioactivity was found in the urine within 24 hr of dosing, and expired 14C02 contained between 18 and 22% of the radioactivity administered.
Four Sprague-Dawley rats were given intraperitoneal injections of 22 mg (methyl-14C)lauramine oxide kg (specific activity 1.3 mCi/g). Sixty-seven percent of the total radioactivity was eliminated in the urine, 8% was expired as I4CO2, and 6% was eliminated in the feces within 24 hr. The distribution of radioactivity was essentially the same as that seen in rats given oral doses of lauramine oxide. The conclusion was that "... microbial metabolism by gastrointestinal flora does not play a major role in the absorption and excretion of [lauramine oxide] in rats."
Aqueous (methyl-14C)lauramine oxide (10 mg containing 1.3 mCi/g) was applied to the skin of four Sprague-Dawley rats to test metabolism and absorption of the compound. Over 72 hr, 14.2% of the total radioactivity was found in the urine, 2.5% in the CO2, and 1.8% in the feces. Radioactivity was detected in the liver, kidneys, testes, blood, and expired CO2.
For more Absorption, Distribution and Excretion (Complete) data for LAURAMINE OXIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolic profiles for different species (rat, human, mouse, rabbit) did not have any significant differences in metabolites, but the degree of absorption, especially in cutaneous applications, varied from species to species.
Characterization of metabolites of lauramine oxide resulted in the positive identification of only one metabolite, N-dimethyl-4-aminobutyric acid N-oxide. Several pathways exist for metabolism of lauramine oxide: omega,beta-oxidation of alkyl chains (the most common pathway for surfactant metabolism), hydroxylation of alkyl chains, and reduction of the amine oxide group.
Urinary metabolites in rats, rabbits and humans suggested metabolism via omega, beta-oxidation of the aliphatic chain, amine oxide reduction and aliphatic, mid-chain hydroxylation. N,N-dimethyl-4-aminobutyric acid and its N-oxide accounted for 28, 28 and 23% in man, rats and rabbits, respectively.

Wikipedia

Lauryldimethylamine_oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Cleansing; Viscosity controlling; Antistatic; Surfactant; Foam boosting; Hair conditioning; Hydrotrope

Methods of Manufacturing

REACTION OF DIMETHYL-N-DODECYLAMINE WITH HYDROGEN PEROXIDE

General Manufacturing Information

Construction
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Organic Fiber Manufacturing
Food, beverage, and tobacco product manufacturing
Wholesale and Retail Trade
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Machinery Manufacturing
1-Dodecanamine, N,N-dimethyl-, N-oxide: ACTIVE
"AROMOX" /IS/ TRADEMARK FOR A SERIES OF METHYLATED OR ETHOXYLATED AMINE OXIDES DERIVED FROM HIGH-MOLECULAR-WT ALIPHATIC AMINES. USES: FOAM & SUDS STABILIZERS IN DETERGENT & COSMETIC FORMULATIONS; SURFACTANTS. /AROMOX/

Stability Shelf Life

Stable at high concentrations of electrolytes and over a wide pH range /Monohydrate/

Dates

Last modified: 08-15-2023
1. Conley L, Tao Y, Henry A, Koepf E, Cecchini D, Pieracci J, Ghose S. Evaluation of eco-friendly zwitterionic detergents for enveloped virus inactivation. Biotechnol Bioeng. 2017 Apr;114(4):813-820. doi: 10.1002/bit.26209. Epub 2016 Nov 9. PMID: 27800626.

2. Rice DP. The absorption, tissue distribution, and excretion of dodecyldimethylamine oxide (DDAO) in selected animal species and the absorption and excretion of DDAO in man. Toxicol Appl Pharmacol. 1977 Mar;39(3):377-89. doi: 10.1016/0041-008x(77)90132-6. PMID: 854921.

3. Turan TS, Gibson WB. A comparison of the elimination and biotransformation of dodecyldimethylamine oxide (DDAO) by rats, rabbits, and man. Xenobiotica. 1981 Jul;11(7):447-58. doi: 10.3109/00498258109045855. PMID: 7293233.

4. Frotscher E, Krainer G, Schlierf M, Keller S. Dissecting Nanosecond Dynamics in Membrane Proteins with Dipolar Relaxation upon Tryptophan Photoexcitation. J Phys Chem Lett. 2018 May 3;9(9):2241-2245. doi: 10.1021/acs.jpclett.8b00834. Epub 2018 Apr 17. PMID: 29652505.

5. Burmann BM, Holdbrook DA, Callon M, Bond PJ, Hiller S. Revisiting the interaction between the chaperone Skp and lipopolysaccharide. Biophys J. 2015 Mar 24;108(6):1516-1526. doi: 10.1016/j.bpj.2015.01.029. PMID: 25809264; PMCID: PMC4375563.

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